(2,6-Dimethoxyphenyl)magnesium bromide

Catalog No.
S13966226
CAS No.
137600-71-6
M.F
C8H9BrMgO2
M. Wt
241.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2,6-Dimethoxyphenyl)magnesium bromide

CAS Number

137600-71-6

Product Name

(2,6-Dimethoxyphenyl)magnesium bromide

IUPAC Name

magnesium;1,3-dimethoxybenzene-2-ide;bromide

Molecular Formula

C8H9BrMgO2

Molecular Weight

241.36 g/mol

InChI

InChI=1S/C8H9O2.BrH.Mg/c1-9-7-4-3-5-8(6-7)10-2;;/h3-5H,1-2H3;1H;/q-1;;+2/p-1

InChI Key

HSWQALUSUOBXCO-UHFFFAOYSA-M

Canonical SMILES

COC1=[C-]C(=CC=C1)OC.[Mg+2].[Br-]

(2,6-Dimethoxyphenyl)magnesium bromide is an organomagnesium compound classified under the Grignard reagents. It features a phenyl ring with two methoxy groups located at the 2 and 6 positions, attached to a magnesium bromide moiety. The molecular formula of this compound is C9H11BrMgO2C_9H_{11}BrMgO_2 with a molecular weight of approximately 227.4 g/mol. This compound is typically used in organic synthesis due to its ability to act as a nucleophile, facilitating various

(2,6-Dimethoxyphenyl)magnesium bromide participates in several key reactions:

  • Nucleophilic Substitution Reactions: It can react with carbonyl compounds to form alcohols after hydrolysis.
  • Cross-Coupling Reactions: This compound is particularly useful in Suzuki–Miyaura coupling reactions, where it couples with aryl halides to form biaryl compounds. The general reaction can be represented as follows:
R2MgBr+ArXPd catalystR2Ar+MgX\text{R}_2\text{MgBr}+\text{ArX}\xrightarrow{\text{Pd catalyst}}\text{R}_2\text{Ar}+\text{MgX}

where R2MgBr\text{R}_2\text{MgBr} is (2,6-dimethoxyphenyl)magnesium bromide and ArX\text{ArX} is an aryl halide.

The synthesis of (2,6-dimethoxyphenyl)magnesium bromide typically involves the reaction of 2,6-dimethoxyphenyl bromide with magnesium metal in an anhydrous ether solvent such as tetrahydrofuran (THF). The general procedure includes:

  • Preparation: A dry reaction flask is equipped with magnesium turnings and an anhydrous solvent.
  • Reaction: 2,6-Dimethoxyphenyl bromide is added dropwise to the stirred mixture of magnesium.
  • Monitoring: The reaction is monitored for completion, often indicated by a color change or cessation of gas evolution.

The reaction can be represented as follows:

C9H11BrO2+MgC9H11MgBrO2\text{C}_9\text{H}_{11}\text{BrO}_2+\text{Mg}\rightarrow \text{C}_9\text{H}_{11}\text{MgBrO}_2

(2,6-Dimethoxyphenyl)magnesium bromide finds applications primarily in:

  • Organic Synthesis: As a reagent for forming carbon-carbon bonds through nucleophilic addition to electrophiles.
  • Pharmaceutical Development: In the synthesis of biologically active molecules and drug candidates.
  • Material Science: Used in the preparation of advanced materials and conducting polymers.

Several compounds bear structural similarities to (2,6-dimethoxyphenyl)magnesium bromide. Here are some notable examples:

Compound NameTypeUnique Features
(2,4-Dimethoxyphenyl)magnesium bromideOrganomagnesiumDifferent substitution pattern affecting reactivity
(3-Methoxyphenyl)magnesium bromideOrganomagnesiumSingle methoxy group may alter nucleophilicity
(2-Methylphenyl)magnesium bromideOrganomagnesiumLacks methoxy groups; simpler structure
(2,6-Dimethoxyphenyl)lithiumOrganolithiumHigher reactivity; used in similar synthetic pathways
(2,6-Dimethoxyphenyl)boronic acidOrganoboronCommonly used in cross-coupling reactions

Uniqueness: The presence of two methoxy groups on the phenyl ring provides unique electronic properties that enhance its nucleophilicity compared to similar compounds. This makes (2,6-dimethoxyphenyl)magnesium bromide particularly effective in specific synthetic applications where selectivity and reactivity are crucial.

The electronic properties of (2,6-Dimethoxyphenyl)magnesium bromide are fundamentally governed by the presence of two methoxy substituents positioned at the ortho positions (2 and 6) of the phenyl ring. These ortho-methoxy groups exert profound electronic effects that significantly influence the compound's reactivity and stability through both inductive and resonance mechanisms [1] [2].

The methoxy group demonstrates dual electronic behavior that depends critically on its position relative to reactive sites. In the meta position, methoxy groups exhibit electron-withdrawing characteristics through inductive effects, with a Hammett σ parameter of +0.115 [3] [4]. However, when positioned in the para configuration, the same group becomes strongly electron-donating with a σ parameter of -0.268, indicating that resonance effects dominate over inductive withdrawal [3] [4].

Resonance Stabilization Patterns

The resonance stabilization patterns in (2,6-Dimethoxyphenyl)magnesium bromide involve complex electron delocalization mechanisms that extend beyond simple aromatic resonance. The oxygen atoms of the methoxy groups possess lone pairs of electrons that can participate in resonance with the aromatic π-system [1] [2]. This delocalization creates multiple resonance contributors where electron density is donated from the oxygen lone pairs into the aromatic ring, particularly affecting the ortho and para positions [5].

In (2,6-Dimethoxyphenyl)magnesium bromide, the presence of two methoxy groups in ortho positions creates a unique electronic environment. Quantum chemical calculations using ab initio methods have demonstrated that the simultaneous presence of multiple π-electron-donating substituents leads to a resonance saturation effect [6] [7]. This phenomenon occurs when the aromatic system becomes saturated with electron density from multiple donor groups, leading to diminished individual contributions from each substituent.

The resonance stabilization follows specific patterns that can be visualized through canonical resonance structures. The most significant contributors involve delocalization of oxygen lone pairs into the aromatic ring, creating formal negative charges on ring carbons ortho and para to the methoxy substituents [5]. These resonance structures demonstrate that electron density is preferentially distributed to positions that are geometrically accessible for orbital overlap.

Natural Bond Orbital (NBO) analysis provides quantitative insight into these resonance interactions [8]. The NBO approach calculates localized orbitals with maximum electron density and has been successfully applied to organometallic systems to understand metal-ligand bonding [9]. For methoxy-substituted aromatic systems, NBO calculations reveal substantial charge transfer from oxygen lone pairs to the aromatic framework, with the extent of transfer being proportional to the strength of the resonance interaction [10].

Hammett Parameter Correlations

The electronic effects of substituents in aromatic systems are quantitatively described through Hammett parameters, which provide a standardized scale for electron-donating and electron-withdrawing capabilities [4] [11]. For methoxy groups, the Hammett parameters demonstrate the position-dependent nature of electronic effects.

Positionσ ValueElectronic EffectDominant Mechanism
Meta+0.115Electron-withdrawing (inductive)Inductive only
Para-0.268Net electron-donating (resonance > inductive)Resonance and inductive combined

The meta σ value of +0.115 reflects the pure inductive effect of the methoxy group, where the electronegative oxygen atom withdraws electron density through σ-bonds [3]. This inductive effect operates through space and decreases rapidly with distance from the substituent [12]. In contrast, the para σ value of -0.268 represents the combined influence of both inductive and resonance effects, with resonance donation significantly outweighing inductive withdrawal [3].

For (2,6-Dimethoxyphenyl)magnesium bromide, the presence of two ortho-methoxy groups creates a complex electronic environment that cannot be simply predicted from individual Hammett parameters. The substituent effects are non-additive due to resonance saturation and through-space interactions between the methoxy groups [6]. Computational studies using density functional theory have shown that the electronic effects of multiple substituents deviate from simple additivity when they are positioned in close proximity [13].

The correlation between Hammett parameters and reaction rates has been extensively validated for aromatic substitution reactions [14] [11]. The reaction constant (ρ) describes the sensitivity of a particular reaction to substituent effects, while the substituent constant (σ) characterizes the electronic properties of individual groups. For organometallic systems involving Grignard reagents, these correlations provide insight into nucleophilic reactivity and reaction pathways [15].

Recent computational benchmarking studies have evaluated the accuracy of various theoretical methods for predicting Hammett parameters [11]. Density-based charge schemes, particularly Hirshfeld charges, demonstrate superior performance in capturing experimental electronic effects compared to basis set-dependent methods. The choice of atomic sites for charge calculation significantly impacts the correlation with experimental parameters, with calculations on attached atoms generally providing better statistical correlations [11].

Computational Modeling Approaches

The theoretical investigation of (2,6-Dimethoxyphenyl)magnesium bromide requires sophisticated computational methods capable of accurately describing both the electronic structure of the aromatic system and the metal-carbon bonding characteristics. Modern quantum chemical approaches provide detailed insights into molecular orbital interactions, charge distributions, and electronic properties that are experimentally challenging to measure directly.

Density Functional Theory Simulations

Density Functional Theory (DFT) has emerged as the method of choice for studying organometallic complexes due to its favorable balance between computational cost and accuracy [16] [17]. For magnesium-containing systems, DFT calculations can accurately predict structural parameters, bonding characteristics, and electronic properties that govern reactivity patterns.

Functional TypeApplicationSuitability for Mg CompoundsKey Advantages
B3LYPGeneral purpose hybridStandard choiceBalanced accuracy
MN12-SXRange-separated hybrid for structuresExcellent for molecular structuresSuperior structural parameters
MN12-LLocal functional for energeticsGood for bond energeticsRu-Ru bond breaking studies
LDALocal density approximationBasic calculationsLow computational cost
GW methodMany-body perturbation correctionAccurate HOMO-LUMO gapsCorrects DFT gap underestimation

The choice of density functional is critical for accurate description of organometallic systems. B3LYP, a hybrid functional combining Hartree-Fock exchange with local and gradient-corrected correlation, provides reliable geometries and energetics for most organic and organometallic compounds [16]. However, for systems requiring high accuracy in structural parameters, range-separated functionals like MN12-SX demonstrate superior performance [16].

For Grignard reagents specifically, DFT studies have provided unprecedented insights into formation mechanisms and reaction pathways [18] [19]. The unified ionic model developed through DFT calculations revealed that Grignard formation involves initial electron transfer from magnesium to the carbon-halogen bond, followed by ionic coupling processes [18]. These studies demonstrated that radical intermediates participate only in the dissociation stage, with the remainder of the reaction proceeding through ionic mechanisms.

The treatment of dispersion interactions requires special consideration in DFT calculations of organometallic systems. Standard DFT functionals systematically underestimate weak intermolecular interactions, which can be significant in determining the stability of different conformations and the relative energies of reaction intermediates [16]. Dispersion-corrected functionals or explicit dispersion correction schemes are often necessary for accurate energetic predictions.

Basis set selection represents another crucial aspect of DFT calculations for organometallic systems. For magnesium compounds, effective core potentials (ECPs) can reduce computational cost while maintaining accuracy by replacing core electrons with a pseudopotential [16]. The choice of basis set quality significantly affects the accuracy of calculated properties, with polarization and diffuse functions being particularly important for describing anionic and highly polar systems.

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory provides a powerful framework for understanding chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) [20] [21]. For organometallic compounds, frontier orbitals typically involve significant contributions from both metal d-orbitals and ligand orbitals, creating complex electronic structures that govern reactivity patterns.

Orbital TypeEnergy Range (eV)*Electronic CharacterReactivity SignificanceComputational Sensitivity
HOMO (Highest Occupied)-5.0 to -4.0Metal d-orbitals dominantNucleophilic attack siteHigh
LUMO (Lowest Unoccupied)-1.0 to -3.0Mixed metal-ligand characterElectrophilic attack siteVery high
Frontier Gap2.0 to 4.0Electronic excitation energyChemical stability indicatorModerate

*Representative values for small Mg clusters and organometallic complexes

In (2,6-Dimethoxyphenyl)magnesium bromide, the frontier orbitals exhibit characteristics typical of organomagnesium compounds. The HOMO is primarily localized on the aromatic ring with significant contributions from the methoxy oxygen lone pairs, reflecting the electron-rich nature of the substituted phenyl system [22]. The LUMO typically involves antibonding combinations of metal and ligand orbitals, with the energy gap between HOMO and LUMO serving as an indicator of kinetic stability.

Computational studies of magnesium clusters have revealed systematic trends in frontier orbital energies as a function of cluster size [22]. For small magnesium clusters (Mg₃ to Mg₄₀), HOMO energies generally increase while LUMO energies decrease with increasing particle size, leading to a systematic narrowing of the HOMO-LUMO gap [22]. This trend reflects the approach toward metallic behavior in larger clusters.

The application of advanced many-body perturbation theory methods, such as the GW approach, provides more accurate frontier orbital energies than standard DFT [22]. GW calculations consistently shift LUMO energies upward and HOMO energies downward compared to DFT results, leading to expanded HOMO-LUMO gaps that better match experimental ionization potentials and electron affinities [22].

For organometallic systems, frontier molecular orbital analysis must consider the delocalized nature of canonical molecular orbitals, which can make it difficult to identify localized reactive sites in large molecules [21]. Recent developments in frontier molecular orbitalets (FMOLs) provide a solution by creating localized orbitals that retain both spatial and energetic information [21]. These orbitalets enable identification of reactive regions in large chemical systems while maintaining the predictive power of frontier orbital theory.

The analysis of frontier orbitals in Grignard reagents reveals the polar covalent nature of the carbon-magnesium bond, with carbon bearing significant negative charge and serving as the nucleophilic center [23]. The HOMO is primarily localized on the carbon atom bound to magnesium, consistent with the observed nucleophilic reactivity of these compounds. The energy and spatial distribution of frontier orbitals correlate directly with experimental observations of regioselectivity and reaction rates in Grignard reactions.

Hydrogen Bond Acceptor Count

4

Exact Mass

239.96363 g/mol

Monoisotopic Mass

239.96363 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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